molecular formula C10H19NO3 B3021915 tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate CAS No. 952029-48-0

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Cat. No.: B3021915
CAS No.: 952029-48-0
M. Wt: 201.26 g/mol
InChI Key: PXNMQSMWUFXYNE-UHFFFAOYSA-N
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Description

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 167081-41-6) is a carbamate derivative featuring a cyclobutyl ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis as an intermediate for pharmaceuticals and bioactive molecules, leveraging the Boc group’s stability under basic and nucleophilic conditions . Its structure combines the steric hindrance of the tert-butyl group with the polar hydroxyl functionality, enabling applications in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxycyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMQSMWUFXYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625552
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-41-6
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and 3-hydroxycyclobutylmethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for subsequent substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

The compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating more complex molecules. For instance:

  • Oxidation : The hydroxyl group can be oxidized to yield carbonyl compounds.
  • Reduction : The carbamate group can be reduced to form amines.
  • Substitution : Functional groups can be introduced via reagents like thionyl chloride or phosphorus tribromide.

Biological Research

In biological contexts, tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is studied for its interactions with enzymes and proteins:

  • Enzyme Mechanisms : It acts as a probe to investigate enzyme activity and mechanisms, potentially inhibiting or modifying protein functions through covalent bonding.
  • Therapeutic Potential : The compound's structural features suggest possible applications in drug development, particularly in designing inhibitors for specific biological pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique reactivity allows it to function as an intermediate in various synthesis processes, enhancing the efficiency of chemical production .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3)
  • Structure : Cyclopentyl ring with a ketone (oxo) group instead of a hydroxymethyl substituent.
  • Molecular Formula: C₁₀H₁₇NO₃ (vs. C₁₀H₁₉NO₃ for the target compound).
  • Key Properties: TPSA (Topological Polar Surface Area): 55.4 Ų (lower polarity due to ketone vs. hydroxyl group) . Log S (Solubility): -1.8 (moderate solubility in organic solvents). Bioavailability: Higher lipophilicity due to the non-polar oxo group.
  • Applications : Used as a precursor in ketone-mediated cross-coupling reactions .
tert-Butyl (3-hydroxyazetidine-1-carboxylate) (CAS: 141699-55-0)
  • Structure : Azetidine (4-membered nitrogen-containing ring) with a hydroxyl group.
  • Key Properties :
    • TPSA : 66.2 Ų (higher polarity due to the amine and hydroxyl groups).
    • Synthetic Utility : The smaller azetidine ring increases ring strain, enhancing reactivity in nucleophilic substitutions .
tert-Butyl (3-hydroxybutyl)carbamate (CAS: 156731-40-7)
  • Structure : Linear butyl chain with a hydroxyl group.
  • Key Properties :
    • Flexibility : The linear chain allows greater conformational freedom compared to rigid cyclobutane.
    • Solubility : Higher water solubility due to the absence of a cyclic structure .

Physicochemical Properties Comparison

Property Target Compound tert-Butyl (3-oxocyclopentyl)carbamate tert-Butyl (3-hydroxyazetidine-1-carboxylate)
Molecular Weight 213.27 g/mol 199.25 g/mol 173.21 g/mol
TPSA ~70 Ų (estimated) 55.4 Ų 66.2 Ų
Log S ~-2.1 (predicted) -1.8 -1.5
Hydrogen Bond Donors 2 (hydroxyl + NH) 1 (NH) 2 (hydroxyl + NH)

Key Differences :

  • The cyclobutane ring in the target compound imposes greater steric hindrance, slowing nucleophilic attacks compared to azetidine or linear analogues.
  • The hydroxyl group in the target compound allows for further functionalization (e.g., esterification), whereas the oxo group in the cyclopentyl analogue is more reactive toward nucleophilic additions .

Biological Activity

Tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is a compound with the molecular formula C10H19NO3 and a molecular weight of approximately 201.26 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring containing a hydroxymethyl group. This unique configuration contributes to its significant biological activity, particularly its interactions with various enzymes and proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. This mechanism positions the compound as a valuable tool in biochemical research and therapeutic applications, particularly in the context of enzyme inhibition and protein interaction studies.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Enzyme Interaction : It can interact with enzymes, affecting their catalytic functions.
  • Protein Modification : The carbamate group may modify protein structures, influencing their stability and function.
  • Potential Therapeutic Applications : Due to its reactivity, it may be explored for therapeutic uses in conditions where enzyme inhibition is beneficial.

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was characterized by a decrease in enzyme activity proportional to the concentration of the compound used. This suggests potential applications in drug development aimed at metabolic disorders.

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cell lines. Results indicated that at concentrations below 100 μM, the compound did not exhibit significant cytotoxicity, maintaining cell viability above 80%. This finding supports its potential use in therapeutic contexts without adverse effects on cell health .

Study 3: Protective Effects Against Neurotoxicity

Research involving astrocyte cells treated with amyloid beta (Aβ) peptides revealed that this compound could mitigate Aβ-induced toxicity. The compound increased cell viability and reduced markers of oxidative stress, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .

Data Tables

Parameter Value
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Biological ActivityEnzyme inhibition, neuroprotection
Cytotoxicity (100 µM)>80% cell viability

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate under varying reaction conditions?

  • Methodological Approach :

  • Stepwise Protection-Deprotection : Use tert-butyl carbamate (Boc) as a protecting group for amines to prevent side reactions during synthesis. For example, in multi-step syntheses involving cyclobutane derivatives, Boc protection has been employed to stabilize intermediates (e.g., tert-butyl carbamate derivatives in European patent applications) .
  • Catalytic Systems : Optimize palladium-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP ligands) to enhance regioselectivity and yield, as demonstrated in similar carbamate syntheses .
  • Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., nitration or amination) to minimize decomposition .

Q. What spectroscopic techniques are most reliable for characterizing tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the cyclobutyl ring (e.g., δ 2.5–3.5 ppm for protons adjacent to the hydroxyl group) and Boc group (δ 1.4 ppm for tert-butyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm, as validated in related carbamate derivatives .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ and hydroxyl (O–H) stretches at ~3200–3600 cm⁻¹ .

Q. How should researchers handle discrepancies in reported stability data for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate under acidic/basic conditions?

  • Resolution Strategy :

  • Comparative Stability Assays : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) and compare results with literature data (e.g., conflicting reports on Boc group hydrolysis rates) .
  • pH-Dependent Kinetics : Use HPLC to quantify degradation products and model reaction kinetics (pseudo-first-order assumptions) to identify conditions favoring decomposition .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, and how can stereochemical purity be validated?

  • Stereochemical Control :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts to generate enantiomerically enriched cyclobutanol intermediates, as seen in similar carbamate syntheses .
  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers and determine enantiomeric excess (ee >98%) .
    • Validation via X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl carbamate derivatives) to confirm absolute configuration .

Q. How can computational modeling predict the reactivity of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in nucleophilic substitution reactions?

  • Modeling Workflow :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map transition states and calculate activation energies for SN2 reactions at the cyclobutyl carbon .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on reaction barriers .

Q. How should researchers address contradictory toxicity data for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in ecological studies?

  • Ecotoxicity Reconciliation :

  • Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and compare results with conflicting literature (e.g., "no data available" vs. Category 4 oral toxicity in SDSs) .
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict bioaccumulation potential (log Kow) and reconcile discrepancies in mobility/toxicity .

Safety and Handling

Q. What protocols ensure safe handling of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in air-sensitive reactions?

  • Best Practices :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent oxidation of sensitive intermediates (e.g., Fe-mediated reductions) .
  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats, as recommended in SDSs for carbamates with acute toxicity (H302/H315) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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